
N1-(2-chlorophényl)-N2-((5-méthyl-1,3,4-oxadiazol-2-yl)méthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The initial step is the esterification of this acid to form ethyl 2-(4-chlorophenoxy)acetate, followed by a reaction with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces [5-(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. The final step involves the substitution at the thiol position with N-substituted-2-bromoacetamides to yield the desired N-substituted oxadiazole derivatives. Spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, has been elucidated using IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with the calculated values. The stability of the molecule, as indicated by hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. The charge transfer within the molecule was determined through HOMO and LUMO analysis, and the molecular electrostatic potential (MEP) was performed by the DFT method .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the N-substituted oxadiazole derivatives are characterized by their specificity and the formation of stable intermediates that lead to the final product. The esterification, hydrazide formation, ring closure, and thiol substitution reactions are key steps that define the chemical pathway. The reactivity of the intermediates and the final compounds can be inferred from the spectral data and the molecular structure analysis, which provide insights into the potential sites for further chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized N-substituted oxadiazole derivatives are closely related to their molecular structure. The spectral analysis data provide information on the functional groups present and their corresponding chemical behavior. The antibacterial activity of these compounds against various bacterial strains suggests that the physical properties, such as solubility and stability, are conducive to biological activity. The computational docking studies with the α-chymotrypsin enzyme protein reveal the active binding sites, which correlate with the bioactivity data, suggesting that the chemical properties of these compounds are suitable for interaction with biological targets. The cytotoxicity data indicate that the substitutions on the oxadiazole moiety lead to the discovery of less cytotoxic compounds, which is an important consideration for their potential therapeutic use .
Applications De Recherche Scientifique
Activité Antivirale
Ce composé a montré un potentiel dans le domaine de la recherche antivirale . Plus précisément, certains dérivés de ce composé ont montré une activité anti-virus de la mosaïque du tabac . Cela suggère qu’il pourrait être utilisé dans le développement de nouveaux médicaments ou traitements antiviraux.
Propriétés Antibactériennes
La partie 1,3,4-oxadiazole, qui fait partie de la structure du composé, a été associée à des propriétés antibactériennes . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux agents antibactériens.
Applications Antifongiques
Les deux parties sulfonamide et 1,3,4-oxadiazole dans la structure du composé ont été associées à des propriétés antifongiques . Cela suggère des applications potentielles dans le traitement des infections fongiques ou dans le développement de nouveaux médicaments antifongiques.
Propriétés Herbicides
Les dérivés de sulfonamide, qui incluent ce composé, ont également été rapportés comme possédant des propriétés herbicides . Cela suggère des applications potentielles en agriculture, en particulier dans le développement de nouveaux herbicides.
Activité Insecticide
Certains dérivés de 1,3,4-oxadiazole, y compris ce composé, ont montré une forte activité contre les mouches domestiques, les mouches et les rouleaux de feuilles . Cela suggère des applications potentielles dans la lutte antiparasitaire, en particulier dans le développement de nouveaux insecticides.
Propriétés Antinéoplasiques et Anticancéreuses
La partie 1,3,4-oxadiazole a été associée à des propriétés antinéoplasiques et anticancéreuses . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux traitements contre le cancer.
Propriétés
IUPAC Name |
N'-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-7-16-17-10(20-7)6-14-11(18)12(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAHIRFSVJBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)
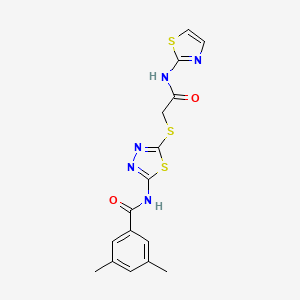
![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
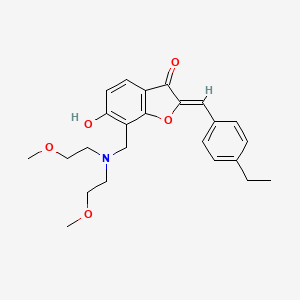
![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)
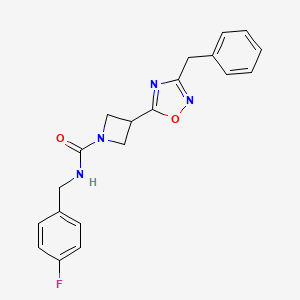
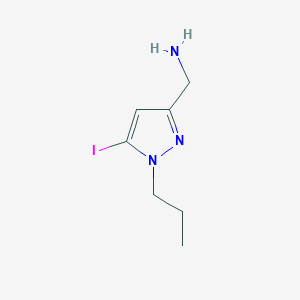
![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)
![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)
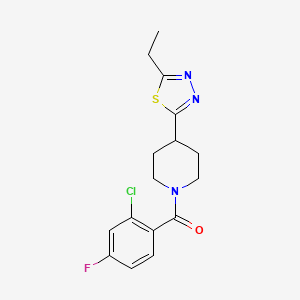
![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)

